molecular formula C15H12N4O4 B2890687 (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate CAS No. 301333-15-3

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate

Cat. No.: B2890687
CAS No.: 301333-15-3
M. Wt: 312.285
InChI Key: MNQKGNGDCDQZGJ-QGMBQPNBSA-N
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Description

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate is a synthetic compound that features a triazole ring, a furan ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate typically involves the condensation of 4H-1,2,4-triazole-4-amine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-hydroxyphenyl furan-2-carboxylate.

    Reduction: Formation of 4-(((4H-1,2,4-triazol-4-yl)aminomethyl)-2-methoxyphenyl furan-2-carboxylate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and proteins, inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair pathways, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A core structure in many biologically active compounds.

    Furan-2-carboxylic acid: A precursor in the synthesis of various furan derivatives.

    2-Methoxybenzaldehyde: Used in the synthesis of other imine and Schiff base compounds.

Uniqueness

(E)-4-(((4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenyl furan-2-carboxylate is unique due to the combination of the triazole, furan, and methoxyphenyl groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds. The presence of the imine linkage also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-methoxy-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4/c1-21-14-7-11(8-18-19-9-16-17-10-19)4-5-12(14)23-15(20)13-3-2-6-22-13/h2-10H,1H3/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQKGNGDCDQZGJ-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C=NN=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C=NN=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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